An Insight into 2-Formyl-6-(trifluoromethyl)benzoic acid: A Technical Guide for Chemical Researchers
An Insight into 2-Formyl-6-(trifluoromethyl)benzoic acid: A Technical Guide for Chemical Researchers
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Abstract
2-Formyl-6-(trifluoromethyl)benzoic acid, identified by CAS number 1289156-92-8, is a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring a carboxylic acid, an aldehyde (formyl group), and a trifluoromethyl group on a benzene ring, positions it as a versatile building block for the synthesis of complex molecules and novel chemical entities. The electron-withdrawing nature of the trifluoromethyl and formyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group, making it a valuable synthon for creating targeted molecular architectures. This guide provides a comprehensive overview of its properties, expected reactivity, and potential applications, drawing insights from the chemistry of its structural analogs.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl group (CF3), in particular, is a key pharmacophore. 2-Formyl-6-(trifluoromethyl)benzoic acid presents a unique combination of this influential group with two other reactive functionalities: a carboxylic acid and a formyl group. This arrangement offers multiple points for chemical modification, opening avenues for the construction of diverse molecular libraries for screening and development. While detailed public data on this specific molecule is limited, its structural motifs suggest significant potential as a precursor for pharmaceuticals and advanced materials.
Physicochemical Properties
Detailed experimental data for 2-Formyl-6-(trifluoromethyl)benzoic acid is not extensively reported in publicly available literature. However, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 1289156-92-8 | [1] |
| Molecular Formula | C9H5F3O3 | Calculated |
| Molecular Weight | 218.13 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from analogs[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
Chemical Structure and Reactivity
The reactivity of 2-Formyl-6-(trifluoromethyl)benzoic acid is dictated by the interplay of its three functional groups.
Caption: Chemical structure of 2-Formyl-6-(trifluoromethyl)benzoic acid.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. Its acidity is enhanced by the two electron-withdrawing groups on the ring.
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Formyl Group: The aldehyde functionality is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions, such as the Wittig or Knoevenagel reactions, to form larger, more complex structures.
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Trifluoromethyl Group: This group is generally stable but imparts significant electronic effects. It enhances the lipophilicity of the molecule, a desirable trait in many drug candidates, and can improve metabolic stability by blocking sites of enzymatic oxidation.[3]
Potential Synthesis Pathway
Caption: A hypothetical synthetic workflow for 2-Formyl-6-(trifluoromethyl)benzoic acid.
Experimental Protocol (Hypothetical):
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Selective Monolithiation and Formylation: 1-Bromo-3-(trifluoromethyl)benzene could be selectively lithiated at the 2-position using a strong base like n-butyllithium at low temperatures (-78 °C), followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield 2-bromo-6-(trifluoromethyl)benzaldehyde.
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Second Lithiation and Carbonation: The resulting aryl bromide would then undergo a second lithiation, again with n-butyllithium, to form a new organolithium species. This intermediate would then be reacted with solid carbon dioxide (dry ice).
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Acidification: An acidic aqueous workup would protonate the resulting carboxylate to yield the final product, 2-Formyl-6-(trifluoromethyl)benzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this exact molecule are not documented, its structural features are highly relevant to modern drug design. The trifluoromethyl-substituted benzoic acid motif is present in a number of biologically active compounds.
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Scaffold for Synthesis: This compound is an ideal starting point for building more complex molecules. The carboxylic acid can be converted to an amide, linking it to other fragments, while the aldehyde can be used to introduce new stereocenters or heterocyclic rings.
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Enzyme Inhibitors: Benzoic acid derivatives are known to act as inhibitors for various enzymes. The specific substitution pattern of this molecule could be exploited to design potent and selective inhibitors for targets of therapeutic interest.[3]
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Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, such as herbicides and fungicides, due to their enhanced efficacy and metabolic stability.[4]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Formyl-6-(trifluoromethyl)benzoic acid. However, based on data for structurally similar compounds like 2-fluoro-6-(trifluoromethyl)benzoic acid and other halogenated benzoic acids, the following precautions should be taken.[5][6][7][8]
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Hazard Statements: Likely to cause skin irritation, serious eye damage, and may cause respiratory irritation.[5][6][7][8]
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Precautionary Measures:
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First Aid:
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6][7]
Conclusion
2-Formyl-6-(trifluoromethyl)benzoic acid represents a promising but currently under-documented building block for chemical synthesis. Its trifunctional nature provides a rich platform for the development of novel pharmaceuticals and materials. While a detailed experimental profile is yet to be published, its potential can be confidently inferred from the well-established chemistry of its constituent functional groups and structurally related analogs. Further research into the synthesis and reactivity of this compound is warranted and is likely to yield valuable insights and new molecular entities for a range of scientific applications.
References
- Vertex AI Search. (n.d.).
- Sigma-Aldrich. (2025, October 16).
- Thermo Fisher Scientific. (2010, October 18).
- Thermo Fisher Scientific. (2009, June 23).
- Tokyo Chemical Industry. (2025, November 5).
- The Royal Society of Chemistry. (n.d.).
- Smolecule. (n.d.). Buy 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum. Retrieved February 12, 2026.
- Boroncore. (n.d.). 1289156-92-8 | 2-Formyl-6-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved February 12, 2026.
- Sigma-Aldrich. (n.d.). 2-Formyl-4-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- PrepChem.com. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Retrieved February 12, 2026.
- Chemrio. (n.d.). OTF-BOA-6F; 2-Fluoro-6-(trifluoroMethyl)benzoic Acid. Retrieved February 12, 2026.
- National Center for Biotechnology Information. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved February 12, 2026.
- Sigma-Aldrich. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid 98 24821-22-5. Retrieved February 12, 2026.
- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
- NIST. (n.d.). Benzoic acid, 2-formyl-. Retrieved February 12, 2026.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98 433-97-6. Retrieved February 12, 2026.
- ResearchGate. (n.d.). (PDF) 2-(Trifluoromethyl)benzoic acid. Retrieved February 12, 2026.
Sources
- 1. 1289156-92-8 | 2-Formyl-6-(trifluoromethyl)benzoic acid | Boroncore [boroncore.com]
- 2. 2-Formyl-4-(trifluoromethyl)benzoic acid | 23984-83-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalds.com [chemicalds.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
